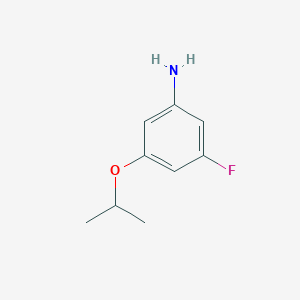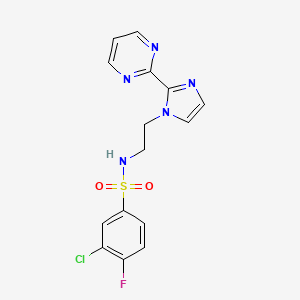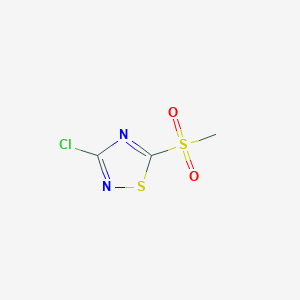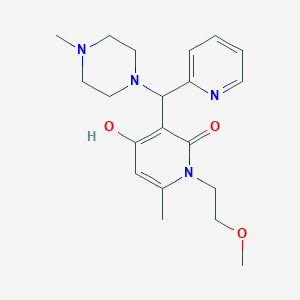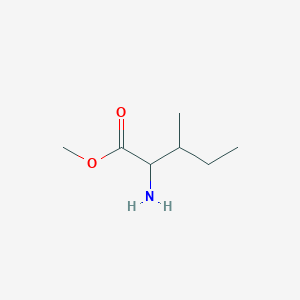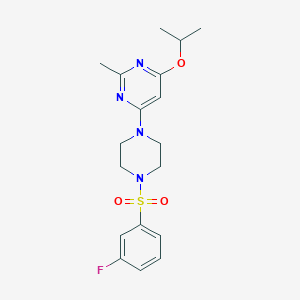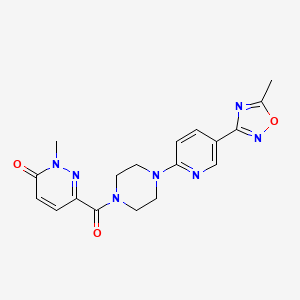
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMU belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Optical Limiting Materials : Bis-chalcone derivatives, related to 1,3,4-oxadiazol-2-yl ureas, exhibit significant potential as optical limiting materials, mainly due to two-photon absorption phenomena. These materials, including derivatives like 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one and 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, demonstrate noteworthy nonlinear refractive indices and absorption coefficients, making them interesting for optical applications (Shettigar et al., 2006).
Synthesis and Characterization
- Synthesis of Novel Derivatives : Research includes the synthesis and characterization of new derivatives of 1,3,4-oxadiazol-2-amine, such as acylation and cyclization reactions, leading to various urea derivatives. This type of synthetic research is essential for developing new compounds with potential applications in different fields (Salama, 2020).
Biological Significance
- Antimicrobial and Antidiabetic Screening : Compounds such as N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have been synthesized and evaluated for their antidiabetic activity. These studies are crucial for discovering new therapeutic agents (Lalpara et al., 2021).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : The derivatives of urea like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been studied for their effectiveness in inhibiting corrosion in mild steel. This kind of research is vital for industrial applications, particularly in environments prone to corrosion (Bahrami & Hosseini, 2012).
Chemical Reactivity and Molecular Docking
- Anti-Tubercular Activity and Drug Development : Studies on oxadiazole derivatives show significant insights into their chemical reactivity and potential as anti-cancer and anti-tubercular drugs. Molecular docking studies suggest that these compounds can form stable complexes with specific receptors, highlighting their potential in drug development (Al-Tamimi et al., 2018).
Antioxidant Activity
- Potent Antioxidant Agents : Thiazole analogues possessing urea functionality have been synthesized and evaluated for their antioxidant activity. This research is critical for developing new antioxidant agents, which are important in various health-related applications (Reddy et al., 2015).
Propiedades
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPKVMDTXMUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
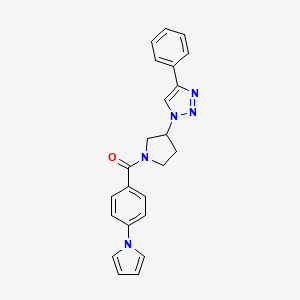
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
